3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 2271472-69-4
Cat. No.: VC11998395
Molecular Formula: C10H16BFN2O2
Molecular Weight: 226.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2271472-69-4 |
---|---|
Molecular Formula | C10H16BFN2O2 |
Molecular Weight | 226.06 g/mol |
IUPAC Name | 3-fluoro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Standard InChI | InChI=1S/C10H16BFN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-14(5)13-8(7)12/h6H,1-5H3 |
Standard InChI Key | KZEBAMIXJUPYGD-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₆BFN₂O₂, with a molecular weight of 226.06 g/mol . Its structure consists of a pyrazole ring substituted at three positions:
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Position 1: A methyl group (-CH₃).
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Position 3: A fluorine atom (-F).
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Position 4: A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) .
The SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2F)C
, and the InChIKey is KZEBAMIXJUPYGD-UHFFFAOYSA-N
. The pinacol boronate group enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, while the fluorine atom influences electronic and steric properties, potentially improving binding affinity in drug candidates .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves functionalization of a pyrazole precursor followed by boronate ester formation. One reported method involves:
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Fluorination: Introduction of fluorine at position 3 via electrophilic fluorination or halogen exchange .
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Boronation: Installation of the pinacol boronate group using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in palladium-catalyzed cross-couplings to form carbon-carbon bonds. For example:
This reaction is pivotal in synthesizing fluorinated heterocycles for drug discovery .
Pharmaceutical Intermediate
Fluorinated pyrazoles are prevalent in bioactive molecules. The compound’s structure aligns with intermediates for:
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HIV-1 Env inhibitors: Similar boronate-pyrazole derivatives are used to target gp120 interactions (source ).
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Kinase inhibitors: Fluorine enhances metabolic stability and target binding.
Physicochemical Properties
Future Directions
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